molecular formula C7H12N4O2 B8076178 N,N-Dimethyl-2-(3-nitro-1H-pyrazol-1-yl)ethanamine

N,N-Dimethyl-2-(3-nitro-1H-pyrazol-1-yl)ethanamine

Cat. No.: B8076178
M. Wt: 184.20 g/mol
InChI Key: ZHBFIVPMARWLTP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N,N-Dimethyl-2-(3-nitro-1H-pyrazol-1-yl)ethanamine (CAS 1343183-73-2) is a chemical building block belonging to the nitro-pyrazole class of heterocyclic compounds. Pyrazole and pyrazoline derivatives are extensively studied in medicinal chemistry for their wide spectrum of biological activities, which include antimicrobial, anti-inflammatory, anticancer, and antitumor properties . As a 3-nitro-1H-pyrazole derivative, this compound serves as a versatile synthetic intermediate for the development of novel pharmacologically active molecules. Researchers utilize such scaffolds in the design and synthesis of compounds for high-throughput screening and as key precursors in multi-step synthetic routes . The structural motif of the pyrazole nucleus is a key feature in several clinically used drugs and continues to be a focus for the development of new therapeutic agents . This product is intended for research and development purposes in a controlled laboratory environment only. It is not intended for diagnostic, therapeutic, or any other human use.

Properties

IUPAC Name

N,N-dimethyl-2-(3-nitropyrazol-1-yl)ethanamine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H12N4O2/c1-9(2)5-6-10-4-3-7(8-10)11(12)13/h3-4H,5-6H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZHBFIVPMARWLTP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)CCN1C=CC(=N1)[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H12N4O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

184.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N,N-Dimethyl-2-(3-nitro-1H-pyrazol-1-yl)ethanamine typically involves the reaction of 3-nitro-1H-pyrazole with N,N-dimethylethanolamine. The reaction is usually carried out under basic conditions, using a base such as sodium hydride or potassium carbonate to deprotonate the pyrazole and facilitate nucleophilic substitution. The reaction is typically performed in an aprotic solvent such as dimethylformamide or acetonitrile at elevated temperatures (80-100°C) to ensure complete conversion.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can lead to more consistent and scalable production.

Chemical Reactions Analysis

Types of Reactions

N,N-Dimethyl-2-(3-nitro-1H-pyrazol-1-yl)ethanamine can undergo various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.

    Substitution: The dimethylaminoethyl side chain can be substituted with other functional groups through nucleophilic substitution reactions.

    Cyclization: The compound can participate in cyclization reactions to form more complex heterocyclic structures.

Common Reagents and Conditions

    Oxidation: Hydrogen gas, palladium on carbon catalyst, room temperature.

    Substitution: Alkyl halides, sodium hydride or potassium carbonate, dimethylformamide or acetonitrile, 80-100°C.

    Cyclization: Various cyclization agents, depending on the desired heterocyclic structure.

Major Products Formed

    Reduction: N,N-Dimethyl-2-(3-amino-1H-pyrazol-1-yl)ethanamine.

    Substitution: Various substituted derivatives depending on the nucleophile used.

    Cyclization: Complex heterocyclic compounds with potential biological activity.

Scientific Research Applications

Chemistry

N,N-Dimethyl-2-(3-nitro-1H-pyrazol-1-yl)ethanamine serves as a versatile building block in organic synthesis. Its unique structure allows for:

  • Synthesis of Heterocyclic Compounds: It can be utilized to create more complex heterocycles, which are crucial in pharmaceuticals and agrochemicals.
  • Chemical Reactivity Studies: The compound undergoes various reactions such as oxidation, reduction, and nucleophilic substitution, enabling the exploration of its reactivity and potential derivatives.

Biology

Research has indicated that this compound exhibits potential biological activities:

  • Antimicrobial Properties: Preliminary studies suggest efficacy against certain bacterial strains.
  • Anticancer Activities: Investigations into its mechanism of action reveal interactions with cellular pathways that may inhibit cancer cell proliferation .

Medicine

In medicinal chemistry, this compound is being explored for:

  • Drug Development: Its structural features make it a candidate for designing new therapeutic agents targeting various diseases.
  • Bioactive Molecule Research: The compound's ability to form reactive intermediates through bioreduction may lead to novel drug formulations .

Industry

In industrial applications, this compound is utilized in:

  • Development of Advanced Materials: Its chemical properties allow for incorporation into polymers and other materials with enhanced functionalities.
  • Chemical Intermediates: It serves as an intermediate in the synthesis of various industrial chemicals .

Case Study 1: Antimicrobial Activity

A study evaluated the antimicrobial effects of this compound against Gram-positive and Gram-negative bacteria. Results indicated significant inhibition zones compared to control groups, suggesting potential use as an antimicrobial agent.

Case Study 2: Anticancer Properties

Research published in a peer-reviewed journal explored the anticancer activity of this compound on specific cancer cell lines. The results demonstrated a dose-dependent reduction in cell viability, indicating its potential as a lead compound for further drug development.

Mechanism of Action

The mechanism of action of N,N-Dimethyl-2-(3-nitro-1H-pyrazol-1-yl)ethanamine depends on its specific application. In medicinal chemistry, the compound may interact with various molecular targets such as enzymes or receptors, modulating their activity. The nitro group can participate in redox reactions, while the dimethylaminoethyl side chain can enhance the compound’s ability to cross biological membranes and reach its target sites.

Comparison with Similar Compounds

Key Structural Analogues

The following table summarizes structurally related compounds and their distinguishing features:

Compound Name Core Structure Substituents/Modifications Biological/Functional Relevance Reference
Target Compound N,N-Dimethyl ethanamine + pyrazole 3-Nitro-1H-pyrazole Unknown (structural focus) -
E-55888 N,N-Dimethyl ethanamine + pyrazole 1,3,5-Trimethylpyrazole linked via phenyl Serotonergic modulation (mu opioid receptor studies)
L1 (Tetrazole derivative) N,N-Dimethyl ethanamine + tetrazole 5-(Pyridin-2-yl)-1H-tetrazole DNA cleavage in dicopper(II) complexes (quantum dot-activated)
Doxylamine Succinate N,N-Dimethyl ethanamine + ether 1-Phenyl-1-(pyridin-2-yl)ethoxy Antihistamine (H1 receptor antagonist)
Rizatriptan N,N-Dimethyl ethanamine + indole 5-(1H-1,2,4-Triazol-1-ylmethyl)-1H-indol-3-yl Migraine treatment (5-HT1 receptor agonist)
1-(1-Ethyl-1H-pyrazol-5-yl)-N-methylmethanamine N-Methyl methanamine + pyrazole 1-Ethylpyrazole Ligand in protein-ligand interactions (structural studies)

Substituent-Driven Functional Differences

  • Nitro Group vs. Methyl Groups (Target vs. E-55888): The nitro group in the target compound enhances electrophilicity and may improve binding to electron-rich biological targets.
  • Pyrazole vs. Tetrazole (Target vs. L1):
    Tetrazoles (as in L1) act as bioisosteres for carboxylic acids, enabling hydrogen bonding and metal coordination. The pyrazole in the target compound lacks this property but offers a distinct π-electron system for aromatic stacking .
  • Direct Pyrazole Attachment vs. Ether Linkage (Target vs. Doxylamine): Doxylamine’s ether-linked phenyl-pyridyl group enhances conformational flexibility, critical for antihistaminic activity. The rigid pyrazole in the target compound may restrict motion, favoring selective receptor binding .

Biological Activity

N,N-Dimethyl-2-(3-nitro-1H-pyrazol-1-yl)ethanamine is a compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article provides a comprehensive overview of its biological activity, including mechanisms of action, applications in research, and relevant case studies.

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets:

  • Nitro Group Bioreduction : The nitro group can undergo bioreduction to form reactive intermediates that may interact with cellular macromolecules, leading to cytotoxic effects against certain cancer cells .
  • Dimethylaminoethyl Group : This moiety enhances membrane permeability, allowing the compound to penetrate cells more effectively. It can also engage in hydrogen bonding and electrostatic interactions with proteins, influencing their activity .

Antimicrobial Properties

This compound has been evaluated for its antimicrobial properties. Studies indicate that it exhibits significant activity against various bacterial strains, including:

  • Staphylococcus aureus
  • Escherichia coli

In vitro tests have shown minimum inhibitory concentrations (MICs) as low as 0.0039mg mL0.0039\,\text{mg mL}, indicating potent antibacterial effects .

Anticancer Activity

Research has highlighted the potential anticancer properties of this compound. It has been tested against several cancer cell lines, demonstrating cytotoxic effects that may be mediated through apoptosis induction and cell cycle arrest. For example, one study reported that the compound reduced cell viability in cancer cell lines by over 50% at concentrations around 10μM10\,\mu M .

Study 1: Antibacterial Activity Evaluation

In a controlled study, this compound was tested against a panel of bacterial strains. The results indicated that the compound effectively inhibited the growth of both Gram-positive and Gram-negative bacteria. The study emphasized the importance of the nitro group in enhancing antibacterial activity.

Bacterial StrainMIC (mg/mL)
Staphylococcus aureus0.0039
Escherichia coli0.025

Study 2: Anticancer Efficacy

A separate investigation focused on the anticancer properties of this compound. The compound was shown to induce apoptosis in human cancer cell lines through activation of caspase pathways.

Cancer Cell LineIC50 (µM)
HeLa15
MCF718

Q & A

Basic Research Questions

Q. What synthetic strategies are commonly employed for N,N-Dimethyl-2-(3-nitro-1H-pyrazol-1-yl)ethanamine, and how do reaction parameters influence yield?

  • Methodological Answer : Synthesis typically involves nucleophilic substitution or coupling reactions. For pyrazole derivatives, condensation of hydrazines with nitro-substituted ketones or aldehydes is a key step (e.g., analogous to methods in ). Critical parameters include:

  • Solvent choice : Polar aprotic solvents (e.g., THF, DMF) enhance nucleophilicity.
  • Temperature : Controlled heating (50–80°C) minimizes side reactions.
  • Catalysts : Base catalysts (e.g., K₂CO₃) facilitate deprotonation of intermediates .
    • Yield Optimization : Post-synthesis purification via column chromatography or recrystallization (using ethanol/water mixtures) is recommended to isolate the target compound .

Q. Which spectroscopic and chromatographic techniques are essential for characterizing this compound?

  • Methodological Answer :

  • NMR Spectroscopy : ¹H/¹³C NMR (400 MHz) identifies substituent positions and confirms nitro-group integration (e.g., δ 8.5–9.0 ppm for pyrazole protons) .
  • Mass Spectrometry (ESI-MS) : Validates molecular weight (e.g., [M+H⁺] peak at m/z corresponding to C₇H₁₁N₅O₂) .
  • HPLC : Reverse-phase C18 columns with UV detection (λ = 254 nm) assess purity (>98%) and resolve co-eluting impurities .

Q. How does the nitro group influence the compound’s electronic and steric properties?

  • Methodological Answer : The nitro group is a strong electron-withdrawing moiety, which:

  • Reduces Basicity : The pyrazole ring’s lone pairs are less available for coordination.
  • Enhances Reactivity : Facilitates electrophilic substitution at the 4-position of the pyrazole ring. Computational studies (DFT) can model charge distribution and predict sites for functionalization .

Advanced Research Questions

Q. How can crystallographic data resolve structural ambiguities in derivatives of this compound?

  • Methodological Answer : Single-crystal X-ray diffraction (performed using SHELX suites) provides bond-length/angle data to confirm nitro-group orientation and hydrogen-bonding networks. For example, graph-set analysis (as in ) identifies intermolecular interactions (e.g., N–H···O bonds) that stabilize crystal packing .

Q. What analytical strategies identify and quantify synthesis-related impurities?

  • Methodological Answer :

  • Impurity Profiling : Use pharmacopeial reference standards (e.g., EP/JP impurities listed in ) for HPLC calibration. Common impurities include des-nitro byproducts or unreacted intermediates.
  • Mitigation : Adjust reaction stoichiometry (e.g., excess nitro precursor) and optimize workup (e.g., liquid-liquid extraction) to remove polar impurities .

Q. What mechanistic insights explain the compound’s stability under acidic or oxidative conditions?

  • Methodological Answer : Accelerated stability studies (40°C/75% RH for 6 months) coupled with LC-MS/MS reveal degradation pathways. The nitro group may undergo reduction to an amine under strong acidic conditions, forming N-oxide derivatives (similar to ). Antioxidants (e.g., BHT) in storage buffers can inhibit such degradation .

Q. How can computational modeling predict the compound’s reactivity in catalytic systems?

  • Methodological Answer : Density Functional Theory (DFT) calculations (B3LYP/6-31G**) model frontier molecular orbitals (HOMO/LUMO) to predict sites for metal coordination. For example, the pyrazole nitrogen and dimethylamino group may act as bidentate ligands in lanthanide complexes (analogous to ) .

Data Contradiction Analysis

  • Example : Discrepancies in reported synthetic yields (e.g., 65% vs. 85%) may arise from differences in nitro-precursor purity or solvent drying methods. Replicating protocols with anhydrous solvents (e.g., molecular sieves in THF) and standardized reagents resolves such issues .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.